2-Bromo-6-(difluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-6-(difluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the sixth position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 6-(difluoromethyl)benzaldehyde: One common method involves the bromination of 6-(difluoromethyl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: Industrially, 2-Bromo-6-(difluoromethyl)benzaldehyde can be produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-6-(difluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-6-(difluoromethyl)benzyl alcohol.
Substitution: 2-Amino-6-(difluoromethyl)benzaldehyde or 2-Thio-6-(difluoromethyl)benzaldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor modulators .
Comparison with Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoromethyl group.
2-Bromo-4-fluorobenzaldehyde: Substitution pattern differs, with the fluorine atom at the fourth position.
3-Bromo-2,6-difluorobenzaldehyde: Similar but with an additional fluorine atom at the third position.
Uniqueness:
Biological Activity
2-Bromo-6-(difluoromethyl)benzaldehyde is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C8H5BrF2O
- Molecular Weight: 235.03 g/mol
The compound features a bromine atom and a difluoromethyl group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.
Enzyme Inhibition
One of the key areas of study for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 46.8 - 137.7 | AChE |
63.6 - 881.1 | BuChE |
In a comparative study, derivatives of benzaldehydes with various substituents were tested for their enzyme inhibition capabilities. The presence of electronegative groups like bromine and fluorine significantly influenced the inhibitory potency against AChE and BuChE, suggesting that structural modifications can enhance biological activity .
The mechanism by which this compound inhibits AChE and BuChE appears to involve competitive binding at the active site of these enzymes. The difluoromethyl group enhances lipophilicity, allowing better interaction with the enzyme's hydrophobic pocket, which is crucial for effective inhibition.
Case Studies
- Hydrazone Derivatives : A study focused on hydrazone derivatives synthesized from benzaldehyde derivatives, including this compound, demonstrated promising results in inhibiting AChE with selectivity indexes indicating a preference for AChE over BuChE . The hydrazones exhibited IC50 values that suggest potential therapeutic applications in treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess activity against various bacterial strains. Although specific data on its spectrum of activity is limited, compounds with similar structures have shown promise in antimicrobial applications.
Toxicological Profile
The safety profile of this compound has been assessed in various studies. Long-term exposure has not shown significant chronic effects in animal models; however, it is classified as an irritant upon contact with skin or eyes . Proper handling and safety precautions are recommended during laboratory use to mitigate risks associated with exposure.
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHECRYEOANSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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